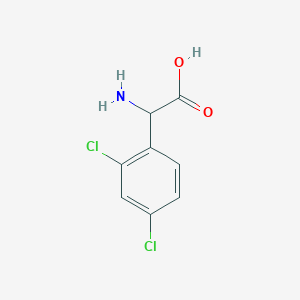

2-アミノ-2-(2,4-ジクロロフェニル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

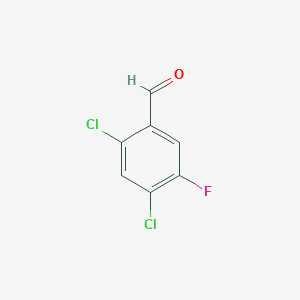

説明

2-Amino-2-(2,4-dichlorophenyl)acetic acid is a compound that is structurally related to a class of compounds with potential anti-inflammatory and immunosuppressive activities. While the provided papers do not directly discuss 2-amino-2-(2,4-dichlorophenyl)acetic acid, they do explore similar compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which share a common motif of an amino-acetic acid linked to a chlorinated aromatic system . These studies are indicative of the interest in chlorinated amino-acetic acid derivatives for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves various chemical reactions to introduce different substituents into the molecule. The papers describe the synthesis of a number of new derivatives, confirming their chemical structures through elemental analysis and infrared (IR) spectroscopy . Additionally, an optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound with a similar chlorinated phenyl group, has been reported, highlighting the importance of reaction conditions such as temperature and molar ratios for achieving high yields .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectral analysis, such as IR spectroscopy, and in some cases, X-ray crystallography. For instance, the crystal and molecular structure of a related compound, methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized, revealing a non-planar structure with well-localized double bonds . This level of structural detail is crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex, with unexpected details emerging during the synthesis process. For example, the addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been studied, revealing new insights into the chemical properties of these molecules . The reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have also been explored, leading to the formation of ketene dithioacetals and acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of specific functional groups. The papers provided do not directly discuss the physical properties of 2-amino-2-(2,4-dichlorophenyl)acetic acid, but they do provide insights into the properties of structurally related compounds. For example, the solubility, melting points, and stability of these compounds can be inferred from their chemical structures and the presence of chlorinated aromatic systems, which are known to influence these properties.

科学的研究の応用

化学的性質と安全情報

“2-アミノ-2-(2,4-ジクロロフェニル)酢酸” のCAS番号は299169-13-4で、分子量は220.05です . この化学物質は、化学物質の分類と表示に関する世界調和システム(GHS)において、「警告」という信号語で分類されているため、注意して取り扱うことが重要です .

天然物の構造改変

“2-アミノ-2-(2,4-ジクロロフェニル)酢酸”を含むアミノ酸は、天然物の構造改変に使用されてきました . 天然物にアミノ酸を導入することで、これらの製品の性能を向上させ、有害作用を最小限に抑えることが期待されます . この応用は、将来の天然物の構造改変のための理論的根拠を提供します .

抗増殖活性

“2-アミノ-2-(2,4-ジクロロフェニル)酢酸”を含むアミノ酸誘導体は、in vitroで様々な癌細胞の増殖に対してより強い抗増殖活性を示してきました . これは、癌研究と治療における潜在的な用途を示唆しています .

内部標準としての使用

“2-アミノ-2-(2,4-ジクロロフェニル)酢酸”とは直接関係ありませんが、その近縁体である“2,4-ジクロロフェニル酢酸”は、電子捕獲検出器付きGCによる血液中のフェノキシアルカノ酸系除草剤の定量における内部標準として使用されてきました . これは、“2-アミノ-2-(2,4-ジクロロフェニル)酢酸”が分析化学で同様の方法で使用される可能性があることを示唆しています .

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.

Mode of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . They interact with their targets and cause changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways . These compounds can affect the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXKBQYIPZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378231 |

Source

|

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299169-13-4 |

Source

|

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)